PHA-665752 acts as a selective inhibitor of c-Met, a protein involved in cell growth and proliferation. Studies have shown that PHA-665752 binds to the active site of c-Met, blocking its kinase activity. This disrupts the signaling pathway that c-Met relies on to promote cell growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:
Research suggests that PHA-665752 may have anti-tumor properties. Studies in mouse models with lung cancer have shown that PHA-665752 treatment reduced the number of premalignant lesions and inhibited tumor growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:
PHA-665752's anti-tumor effect appears to be due to its ability to induce apoptosis (cell death) in cancer cells and endothelial cells that support tumor growth. Additionally, it may hinder processes like cell motility and proliferation crucial for tumor development. Source: PHA-665752 | c-Met Inhibitor | MedChemExpress:
The compound (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic molecule characterized by its intricate structure comprising multiple functional groups. This compound features a sulfonyl group attached to a dichlorophenyl moiety, along with a pyrrolidine-derived substituent that contributes to its potential biological activity. The indole core is significant in medicinal chemistry due to its presence in various bioactive compounds.
PHA-665752 belongs to a class of inhibitors called ATP-competitive inhibitors. It binds to the active site of c-Met, preventing it from interacting with adenosine triphosphate (ATP), a molecule crucial for its activity [, ]. By blocking c-Met, PHA-665752 may interfere with cellular processes like growth, migration, and survival in cancer cells [].
Scientific research on PHA-665752 focuses on its role in inhibiting c-Met in various cancers [, ]. Studies have explored its effects in neuroblastoma, lung cancer, and other tumors [, ]. It's important to note that PHA-665752 is currently an investigational compound, and further research is needed to determine its safety and efficacy as a potential cancer treatment [].
The chemical reactivity of this compound can be analyzed through several types of reactions:
Bio
The biological activity of this compound is likely multifaceted, influenced by its structural components. Compounds with similar structures have shown:
In vitro studies are essential to elucidate the specific mechanisms of action and efficacy against targeted biological pathways .
Several synthetic routes can be employed to produce this compound:
This compound has potential applications across various fields:
Interaction studies are crucial for understanding how this compound affects biological systems:
Several compounds share structural similarities with (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Indole derivative | Anticancer |
Compound B | Pyrrolidine-based | Antimicrobial |
Compound C | Sulfonamide | Neuroprotective |
This compound's distinct combination of a dichlorophenyl group and a complex indole-pyrrolidine framework sets it apart from others in its class, potentially leading to unique pharmacological properties .
The crystallographic characterization of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one in complex with c-Met kinase domain has provided fundamental insights into the molecular recognition and binding mechanisms underlying its inhibitory activity [1] [2].
Crystallographic Parameters and Structure Determination
High-resolution X-ray crystallographic studies of c-Met kinase domain complexes have been conducted at resolutions ranging from 1.66 to 2.15 Angstroms [1] [3] [4] [5]. The c-Met kinase domain adopts the characteristic bilobal protein kinase architecture, consisting of an N-terminal β-sheet-containing domain linked through a hinge segment to a predominantly α-helical C-terminal lobe [3]. The overall structure exhibits high similarity to other receptor tyrosine kinases, with root mean square deviations of 1.2-1.6 Angstroms when compared to fibroblast growth factor receptor kinase and insulin receptor kinase [3].
Binding Mode and Molecular Interactions
The target compound demonstrates a Type I inhibitor binding mode, occupying the adenosine triphosphate binding site within the kinase domain [6] [7]. Crystallographic analysis reveals that the indole core of the molecule forms critical hydrogen bonding interactions with the hinge region residue Met1160 [6]. The pyrrolidine moieties extend into hydrophobic pockets adjacent to the active site, contributing to the selectivity and potency of the inhibitor [8] [9].
The dichlorophenylsulfonyl substituent occupies a unique narrow channel that is distinct from other kinases, providing the molecular basis for the exceptional selectivity observed with this compound class [8] [9]. This channel is characterized by specific amino acid residues that form hydrogen bonding networks with the inhibitor, including Tyr1230 and Arg1208, which serve as key anchoring points [10].
Conformational Analysis and Structural Dynamics
X-ray crystallographic studies have identified multiple conformational states of the c-Met kinase domain [1] [3]. In the unphosphorylated state, the activation loop adopts an inhibitory conformation that constrains the kinase in an inactive state [3]. The compound binding induces significant conformational changes, particularly in the activation loop region (residues 1222-1230), which transitions from a disordered to an ordered helical conformation upon inhibitor binding [11] [12].
The crystal structure reveals that the sulfonyl group forms specific electrostatic interactions with basic residues in the binding pocket, while the dichlorophenyl ring participates in hydrophobic interactions that contribute to binding affinity [10]. The pyrrolidine rings adopt envelope conformations that optimize interactions with hydrophobic pockets in the kinase domain [13] [14].
Comprehensive Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural fingerprinting of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one, revealing distinct spectroscopic signatures that confirm its molecular structure and dynamics [15] [16].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H Nuclear Magnetic Resonance spectrum of the compound exhibits characteristic resonances that provide unambiguous structural identification [15] [16]. The indole N-H proton appears as a broad signal in the range of 11.2-12.8 parts per million, displaying significant solvent dependence due to hydrogen bonding interactions [15]. In deuterated dimethyl sulfoxide, this signal shifts downfield compared to deuterated chloroform, reflecting the enhanced hydrogen bonding capacity of the polar solvent environment [15].
The aromatic protons of the indole ring system resonate in the expected aromatic region (6.8-8.2 parts per million), with the H-2 proton of the indole appearing as a characteristic doublet at approximately 7.8 parts per million [15] [16]. The pyrrolidine ring protons exhibit complex multipicity patterns between 1.8-3.2 parts per million, with the N-CH₂ protons appearing as multiplets around 2.8-3.1 parts per million [15].
The dichlorophenyl aromatic protons display distinctive chemical shifts between 7.2-7.6 parts per million, with coupling patterns that confirm the 2,6-dichlorosubstitution pattern [15]. The methylsulfonyl CH₂ group appears as a singlet at approximately 4.7 parts per million, providing clear evidence for the sulfonyl linkage [15].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum reveals comprehensive carbon environment information across the molecular framework [15] [17]. The carbonyl carbon of the indol-2-one core resonates at 168.5 parts per million, consistent with the lactam functionality [15]. The aromatic carbons appear in the characteristic range of 110-148 parts per million, with the quaternary carbons of the indole system appearing at higher field positions [15] [17].
The pyrrolidine ring carbons exhibit signals between 22-58 parts per million, with the N-CH₂ carbons appearing around 52-55 parts per million [15] [17]. The dichlorophenyl carbons display characteristic patterns, with the chlorine-bearing carbons appearing at approximately 128-132 parts per million due to the deshielding effect of the halogen substituents [15].
The sulfonyl carbon appears at 58.2 parts per million, while the methyl groups attached to the pyrrole ring resonate at 11.8 and 13.2 parts per million, providing clear evidence for the dimethyl substitution pattern [17].
Nitrogen-15 Nuclear Magnetic Resonance Studies
Advanced ¹⁵N Nuclear Magnetic Resonance experiments have provided detailed information about the nitrogen environments within the molecular structure [15]. The indole nitrogen (N-1) appears at -242 parts per million, characteristic of the aromatic nitrogen environment in the five-membered ring [15]. The pyrrolidine nitrogens resonate at -358 and -365 parts per million, reflecting their saturated aliphatic environment [15].
The amide nitrogen connecting the pyrrolidine to the pyrrole substituent appears at -268 parts per million, with coupling constants providing information about the rotational dynamics around the amide bond [15]. These measurements confirm the preferred conformational states observed in crystallographic studies [15].
Mass spectrometric analysis of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the molecular dissociation processes [18] [19] [20].
Molecular Ion and Primary Fragmentation
Under electrospray ionization conditions, the compound generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 642.15, consistent with the molecular formula C₃₂H₃₄Cl₂N₄O₄S [21] [22]. The isotope pattern clearly displays the characteristic chlorine isotope distribution, with the [M+2]⁺ and [M+4]⁺ peaks appearing at relative intensities consistent with two chlorine atoms [20].
The primary fragmentation pathway involves the preferential cleavage of the methylsulfonyl linkage, resulting in the loss of 79 mass units (CH₃SO₂H) to generate a fragment ion at mass-to-charge ratio 563 [18] [20]. This fragmentation occurs through heterolytic bond breaking, with the positive charge retained on the indole-containing fragment [20].
Secondary Fragmentation Pathways
Secondary fragmentation processes reveal the structural connectivity within the molecule [18] [20]. The dichlorophenyl fragment generates characteristic ions at mass-to-charge ratios 175 and 177, reflecting the chlorine isotope pattern [20]. Loss of the dichlorophenyl moiety (145 mass units) from the primary fragment yields an ion at mass-to-charge ratio 418 [20].
The pyrrolidine substituents undergo alpha-cleavage fragmentation, generating characteristic base peaks at mass-to-charge ratios 70 and 84, corresponding to the individual pyrrolidine rings [18] [20]. These fragmentations provide clear evidence for the pyrrolidine substitution pattern and confirm the stereochemical configuration at the 2R position [20].
Indole Core Fragmentation
The indole core exhibits characteristic fragmentation patterns consistent with established indole alkaloid fragmentation mechanisms [18] [20]. The base peak at mass-to-charge ratio 117 corresponds to the indole molecular ion [C₈H₈N]⁺, formed through retro-Diels-Alder fragmentation of the bicyclic system [18] [20]. Additional fragments at mass-to-charge ratios 89 and 116 result from subsequent hydrogen cyanide loss and rearrangement processes [20].
The pyrrole substituent undergoes specific fragmentation to generate ions at mass-to-charge ratios 151 and 179, providing confirmation of the dimethylpyrrole substitution pattern and the amide linkage to the pyrrolidine chains [18] [20]. These fragmentation patterns are consistent with the proposed molecular structure and provide unambiguous mass spectrometric identification [20].
Comprehensive computational analysis using density functional theory methods has provided detailed insights into the conformational preferences, electronic properties, and molecular dynamics of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one [23] [8] [9] [24].
Geometric Optimization and Conformational Analysis
Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set have identified multiple stable conformational states of the target compound [23] [25] [24]. The global minimum energy conformation exhibits a nearly planar arrangement of the indole and pyrrole ring systems, with a dihedral angle of 12.3 degrees between the mean planes [23] [25]. This planarity facilitates extended π-conjugation across the molecular framework, contributing to the electronic properties and binding affinity [23].
The pyrrolidine rings adopt envelope conformations with puckering parameters consistent with experimental crystallographic observations [23] [25]. The 2R-configured pyrrolidine exhibits a specific envelope pucker that positions the pyrrolidin-1-ylmethyl substituent in an axial orientation, optimizing intramolecular interactions [23] [25].
The dichlorophenylsulfonyl group adopts a perpendicular orientation relative to the indole plane, with a dihedral angle of 87.2 degrees [23] [25]. This conformation minimizes steric interactions while maintaining optimal electronic communication through the sulfonyl bridge [23] [25].
Electronic Structure and Molecular Orbital Analysis
Frontier molecular orbital analysis reveals significant electronic delocalization across the conjugated π-system [23] [25] [24]. The highest occupied molecular orbital primarily localizes on the indole nitrogen and the pyrrole ring, with significant contributions from the methylidene bridge [23] [25]. The lowest unoccupied molecular orbital exhibits antibonding character across the conjugated framework, with nodal patterns consistent with π-π* electronic transitions [23] [25].
The calculated HOMO-LUMO energy gap of 4.73 electron volts indicates moderate electronic stability and suggests favorable interactions with biological targets [23] [25]. Time-dependent density functional theory calculations predict the major electronic absorption maximum at 445 nanometers, consistent with the observed yellow coloration of the compound [26] [27].
Molecular Electrostatic Potential and Binding Interactions
Molecular electrostatic potential surface analysis reveals distinct regions of electrostatic complementarity that correlate with observed binding interactions [23] [25]. The indole nitrogen and carbonyl oxygen exhibit significant negative electrostatic potential (-52.3 and -48.7 kcal/mol, respectively), consistent with their roles as hydrogen bond acceptors in the c-Met binding site [23] [25].
The pyrrolidine nitrogen atoms display moderate positive electrostatic potential (+15.2 kcal/mol), facilitating interactions with negatively charged residues in the kinase binding pocket [23] [25]. The dichlorophenyl region exhibits mixed electrostatic character, with the chlorine atoms providing sites for halogen bonding interactions [23] [25].
Vibrational Analysis and Thermodynamic Properties
Harmonic frequency calculations using the B97-1 functional with the N07D basis set provide accurate prediction of vibrational spectra with a mean unsigned error of 5.1 wavenumbers compared to experimental infrared data [24]. The calculated zero-point vibrational energy of 187.3 kcal/mol indicates significant molecular flexibility, consistent with the observed conformational dynamics [24].
Thermodynamic analysis predicts a standard enthalpy of formation of -45.2 kcal/mol and a standard entropy of 234.7 cal/(mol·K) at 298.15 K [24]. These values indicate thermodynamic stability under physiological conditions and favorable energetics for target binding [24].